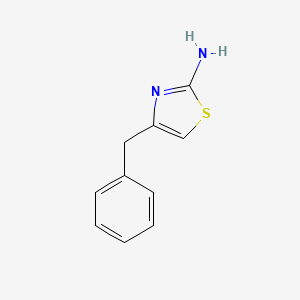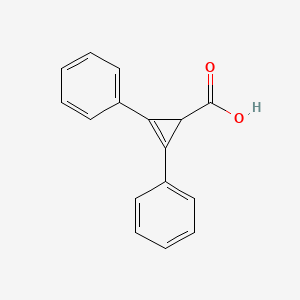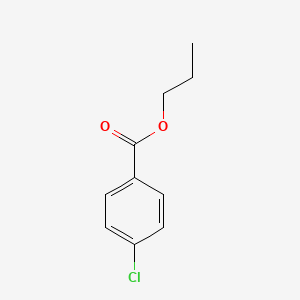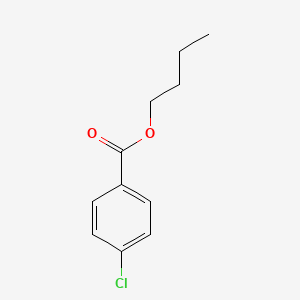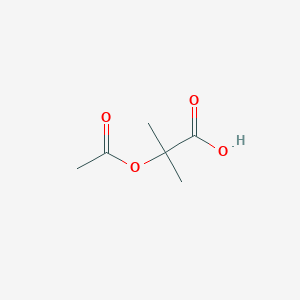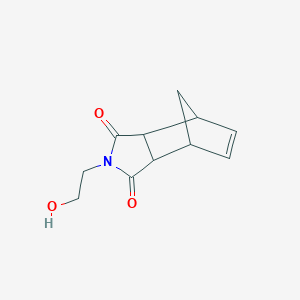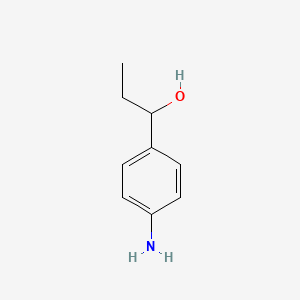
1-(4-Aminophenyl)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Aminophenyl)-1-propanol is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanol chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Aminophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-nitrophenyl)-1-propanol using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 4-aminobenzaldehyde with propanol in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of catalyst and reaction parameters is crucial for the scalability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Aminophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(4-nitrophenyl)-1-propanol using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form this compound using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various alkyl halides in the presence of a base.
Major Products:
Oxidation: 1-(4-nitrophenyl)-1-propanol.
Reduction: this compound.
Substitution: Derivatives with substituted amino groups.
Aplicaciones Científicas De Investigación
1-(4-Aminophenyl)-1-propanol has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the study of enzyme-substrate interactions and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 1-(4-Aminophenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-1-propanol: Similar structure but with a nitro group instead of an amino group.
4-Aminophenol: Lacks the propanol chain but has a similar amino-phenyl structure.
1-Phenyl-1-propanol: Similar structure but without the amino group.
Uniqueness: 1-(4-Aminophenyl)-1-propanol is unique due to the presence of both an amino group and a propanol chain, which imparts distinct chemical and biological properties. The combination of these functional groups allows for diverse reactivity and applications, making it a valuable compound in various fields .
Propiedades
IUPAC Name |
1-(4-aminophenyl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTXVOVKGSXZBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284568 |
Source


|
| Record name | 1-(4-Aminophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6332-13-4 |
Source


|
| Record name | NSC37670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Aminophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80284568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
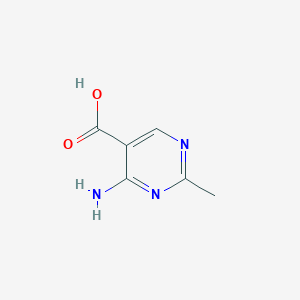


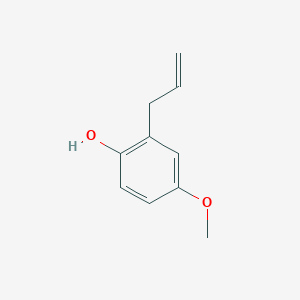
![1-Bromo-2-[2-(2-bromophenyl)ethynyl]benzene](/img/structure/B1267485.png)


